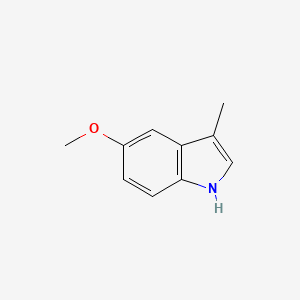

5-methoxy-3-methyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and drug discovery. bohrium.commdpi.comresearchgate.netnih.gov Its structural versatility and ability to interact with a wide array of biological targets have made it a cornerstone in the development of numerous therapeutic agents. mdpi.comtandfonline.com Indole derivatives are found in many natural products, alkaloids, and bioactive molecules, exhibiting a broad spectrum of physiological activities. researchgate.netnih.govbohrium.com

The significance of the indole nucleus is underscored by its presence in essential biomolecules like the amino acid tryptophan, which serves as a precursor to various indole-containing substances, and the neurotransmitter serotonin (B10506), which plays a critical role in regulating mood, appetite, and sleep. bohrium.comnih.gov The therapeutic applications of indole derivatives are vast, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. bohrium.commdpi.comresearchgate.netnih.govtandfonline.combohrium.comnih.gov Marketed drugs containing the indole core treat a range of conditions, from migraines and nausea to HIV and cancer. bohrium.com The ability to readily substitute the indole ring at various positions allows for the fine-tuning of its pharmacological properties, making it a continuously explored and promising pharmacophore in the quest for new and effective drugs. mdpi.comnih.gov

Historical Context of Research on Methoxy-Substituted Indole Derivatives

Research into methoxy-substituted indole derivatives is part of a larger effort to understand the structure-activity relationships of indole-based compounds that gained momentum in the latter half of the 20th century. chim.it Scientists recognized that the introduction of a methoxy (B1213986) group could significantly alter the electronic properties and, consequently, the biological activity of the indole scaffold. chim.it This realization spurred extensive investigations into various methoxy-substituted patterns to explore their therapeutic potential.

Early work on indole chemistry, dating back to the 19th century with the study of indigo (B80030) dyes, laid the foundation for the synthesis of more complex derivatives. The development of synthetic methods like the Fischer indole synthesis in 1883 was a crucial step that enabled chemists to create a wide variety of indole compounds. researchgate.net Over the years, it became evident that the position of the methoxy group on the indole ring plays a critical role in determining the compound's chemical reactivity and biological effects. For instance, the anti-inflammatory drug indomethacin (B1671933) and the antihypertensive agent oxypertine (B1678116) are well-known examples of clinically used methoxy-activated indole compounds. chim.it The synthesis of methoxyindoles has also been a strategic approach to diversify the regiochemical behavior of indoles, further expanding their utility in medicinal chemistry. chim.it

Overview of Key Research Areas for 5-methoxy-3-methyl-1H-indole and its Derivatives

The compound this compound and its derivatives are being investigated across several key research areas, primarily driven by their diverse biological activities. These areas include medicinal chemistry, neurobiology, and organic synthesis.

In medicinal chemistry , research has highlighted the potential of this compound derivatives as antimicrobial and anticancer agents. For example, some derivatives have shown effectiveness against various pathogens. Furthermore, their cytotoxic effects against several cancer cell lines suggest potential applications in oncology. The anti-inflammatory properties of related methoxy-substituted indoles are also a significant area of interest. chim.it

In the field of neurobiology , this compound and its derivatives are studied for their potential to interact with neurotransmitter receptors and influence neurological pathways. Some derivatives have shown high affinity for biological targets that may be relevant for treating neurodegenerative diseases. For instance, a derivative of this compound, SUVN-502, has been identified as a potent and selective serotonin 6 (5-HT6) receptor antagonist and has undergone clinical evaluation for the potential treatment of Alzheimer's disease. nih.gov

As a building block in organic synthesis , this compound serves as a valuable precursor for creating more complex organic and indole-based molecules. Its unique structure allows for various chemical modifications, leading to the development of new compounds with potentially enhanced properties for a range of applications, including materials science.

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOFHURJVUIKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456499 | |

| Record name | 5-methoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21987-25-7 | |

| Record name | 5-methoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-methoxy-3-methyl-1H-indole

The preparation of this compound can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for reaction conditions.

The Fischer indole (B1671886) synthesis is one of the oldest, most reliable, and widely used methods for constructing the indole ring system. nih.govthermofisher.com Discovered by Emil Fischer in 1883, the reaction involves heating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. mdpi.com For the synthesis of this compound, the reaction would proceed by reacting p-methoxyphenylhydrazine with methyl ethyl ketone (MEK).

The mechanism involves several key steps:

Reaction between the phenylhydrazine and the ketone to form a phenylhydrazone.

Tautomerization of the phenylhydrazone to its reactive enamine isomer.

A synarchive.comsynarchive.com-sigmatropic rearrangement (an electrocyclic reaction) of the protonated enamine, which is the core bond-forming step.

Loss of an amine, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. mdpi.com

A significant variant for preparing the necessary hydrazone intermediate is the Japp-Klingemann reaction . chemeurope.comwikipedia.org This protocol is particularly useful when the required hydrazine (B178648) is unstable or not commercially available. It involves the reaction of an aryl diazonium salt (prepared from the corresponding aniline (B41778), e.g., p-anisidine) with a β-keto-ester or β-keto-acid. chemeurope.comwikipedia.org The resulting intermediate undergoes hydrolysis and decarboxylation to yield the hydrazone, which can then be subjected to the acidic conditions of the Fischer synthesis to form the indole. wikipedia.org A process for synthesizing 5-methoxy-1H-indole-2-carboxylic acid esters has been developed that optimizes the azo coupling, Japp-Klingemann rearrangement, and the final Fischer indole cyclization. researchgate.net

Table 1: Key Reactions in the Fischer Indole Synthesis of this compound

| Step | Reaction Name | Reactants | Product | Purpose |

| 1 (Variant) | Japp-Klingemann Reaction | p-methoxybenzenediazonium salt + 2-methyl-3-oxobutanoic acid derivative | p-methoxyphenylhydrazone of methyl ethyl ketone | Forms the key hydrazone intermediate. wikipedia.org |

| 2 | Fischer Indole Synthesis | p-methoxyphenylhydrazone of methyl ethyl ketone + Acid Catalyst (e.g., H₂SO₄, PPA) | This compound | Cyclization to form the final indole product. mdpi.com |

The Bischler-Möhlau indole synthesis involves the reaction of an α-halogenated ketone (e.g., an α-bromo-acetophenone derivative) with an excess of an aniline in harsh, high-temperature conditions. wikipedia.orgdrugfuture.com The classical mechanism proceeds through the formation of a 2-arylaminoketone intermediate, which then cyclizes and aromatizes to yield a 2-substituted indole. drugfuture.com

This method is generally employed for the synthesis of 2-aryl-indoles and is not the most direct route for preparing 3-methyl-substituted indoles like the target compound. wikipedia.orgresearchgate.net The required conditions are often severe, and the regioselectivity can be unpredictable, which has limited its application compared to the more versatile Fischer synthesis. wikipedia.org However, modern modifications, such as the use of microwave irradiation or lithium bromide as a catalyst, have been developed to achieve milder reaction conditions. researchgate.net

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) is a method that involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. synarchive.comwikipedia.org This reaction proceeds via a postulated nitrene intermediate, which cyclizes to form an indole-2-carboxylic ester. wikipedia.orgresearchgate.net

To synthesize the target compound, this compound, using this method, one would need to perform subsequent chemical transformations on the resulting indole-2-carboxylate. These steps would include decarboxylation to remove the ester group at the C2-position and a subsequent reaction to introduce the methyl group at the C3-position. The synthesis of the azido-propenoic ester starting material can also be challenging, and its stability is a concern, making this route less common than the Fischer synthesis. wikipedia.orgresearchgate.net

Beyond the major named reactions, other synthetic strategies exist for indole formation. The Gassman indole synthesis , for example, is a one-pot reaction that produces substituted indoles from an aniline and a ketone bearing a thioether substituent. wikipedia.org While effective, it is known that electron-rich anilines, such as 4-methoxyaniline (p-anisidine), can sometimes fail to give the desired product under these conditions. wikipedia.org Other classical methods include the Bartoli, Madelung, and Reissert indole syntheses, each suited for different substitution patterns and starting materials. nih.govorganic-chemistry.org

The Harley-Mason procedure is another named reaction in indole chemistry, though it is primarily associated with the synthesis of 5,6-dihydroxyindole (B162784) derivatives through an oxido-reduction rearrangement, rather than methoxy-substituted indoles. nih.gov

Regioselectivity and Stereoselectivity in Indole Synthesis

Regioselectivity is a critical consideration in indole synthesis, particularly when using asymmetrically substituted starting materials.

The regiochemical outcome of the Fischer indole synthesis is heavily influenced by the substituents on the phenylhydrazine ring. semanticscholar.org While the synthesis of this compound from p-methoxyphenylhydrazine is unambiguous (cyclization must occur ortho to the hydrazine group), the use of a meta-substituted hydrazine, such as m-methoxyphenylhydrazine, presents a regiochemical challenge.

In the case of a meta-substituted phenylhydrazine, the key synarchive.comsynarchive.com-sigmatropic rearrangement can proceed towards two different positions on the aromatic ring, potentially leading to a mixture of two indole regioisomers. The methoxy (B1213986) group (-OCH₃), being a strong electron-donating group, plays a decisive role in directing the cyclization.

Electronic Effects : The methoxy group activates the aromatic ring towards electrophilic attack through resonance, making the ortho and para positions more nucleophilic. Cyclization is generally favored at the more electron-rich position.

Steric Effects : The bulk of the methoxy group can sterically hinder cyclization at the position ortho to it.

Studies on the Fischer synthesis with m-methoxyphenylhydrazine (from m-anisidine) have shown that cyclization preferentially occurs at the position para to the methoxy group, leading to the 6-methoxyindole (B132359) isomer as the major product over the 4-methoxyindole (B31235) isomer. nih.gov This demonstrates that the activating electronic effect of the methoxy group at the para position typically outweighs the steric hindrance at the ortho position. nih.govresearchgate.net Therefore, to unambiguously synthesize the 5-methoxy isomer, the starting material must be the para-substituted phenylhydrazine.

Table 2: Regiochemical Outcome of Fischer Synthesis with Methoxyphenylhydrazines

| Starting Phenylhydrazine | Ketone | Potential Indole Products | Major Product | Rationale |

| p-methoxyphenylhydrazine | Methyl Ethyl Ketone | This compound | This compound | Symmetrical starting material leads to a single regioisomer. |

| m-methoxyphenylhydrazine | General Ketone | 4-Methoxyindole and 6-Methoxyindole | 6-Methoxyindole | Cyclization is electronically favored at the C6 position (para to -OCH₃) over the C4 position (ortho to -OCH₃). nih.gov |

Stereospecific Approaches and Asymmetric Synthesis (e.g., Schöllkopf Chiral Auxiliary)

The development of stereospecific and asymmetric syntheses is paramount for the preparation of chiral molecules with defined stereochemistry. While direct asymmetric synthesis of this compound itself is not extensively documented, the principles of asymmetric indole synthesis, particularly through methods like the Schöllkopf chiral auxiliary system, provide a framework for accessing chiral derivatives.

The Schöllkopf method is a well-established procedure for the asymmetric synthesis of α-amino acids. nih.gov It utilizes a chiral bis-lactim ether, typically derived from valine and glycine (B1666218), as a chiral auxiliary. nih.gov The process involves the deprotonation of the glycine unit to form a chiral enolate, which then undergoes diastereoselective alkylation with an electrophile. Subsequent hydrolysis of the resulting adduct yields the desired α-amino acid in high enantiomeric excess. nih.gov This methodology has been successfully applied to the synthesis of various tryptophan analogues.

While a direct application to create a chiral center at the 3-methyl group of this compound is not straightforward, the Schöllkopf auxiliary can be employed to introduce chiral substituents at other positions of the indole ring, or to synthesize more complex derivatives where the this compound moiety is attached to a chiral fragment. For instance, a chiral side chain could be introduced at the C3 position by reacting a suitable electrophile derived from this compound with the Schöllkopf reagent.

Enantiomeric Studies and Stereogenic Differentiation

Enantiomeric studies are crucial for understanding the biological activity of chiral molecules, as different enantiomers can exhibit distinct pharmacological profiles. While specific enantiomeric studies on this compound are not widely reported, research on related chiral indole derivatives highlights the importance of stereogenic differentiation.

For example, in the synthesis of chiral indolines, which are structurally related to indoles, enantioselective methods have been developed to control the stereochemistry of the newly formed chiral centers. These methods often involve the use of chiral catalysts or auxiliaries to induce facial selectivity in reactions such as reductions or cycloadditions. The principles of stereogenic differentiation observed in these systems can be extrapolated to the design of synthetic routes for chiral derivatives of this compound.

Derivatization Strategies of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The electron-rich nature of the indole ring facilitates electrophilic substitution reactions, primarily at the C3 position, while the indole nitrogen (N1) and the C2 position can also be functionalized through various synthetic transformations.

Functionalization at Indole Nitrogen (N1)

The nitrogen atom of the indole ring can be readily functionalized through alkylation, arylation, and acylation reactions. These modifications can significantly alter the electronic properties and steric environment of the indole nucleus, influencing its reactivity and biological activity.

N-Alkylation: The N-alkylation of indoles is a common transformation that can be achieved using various alkylating agents in the presence of a base. For instance, the N-methylation of 5-methoxyindole (B15748) has been accomplished using dimethyl carbonate (DMC) in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO), affording 5-methoxy-1-methylindole in high yield. arkat-usa.org This method offers a milder and more environmentally friendly alternative to traditional alkylating agents like methyl iodide.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 5-methoxyindole | Dimethyl Carbonate | DABCO | DMF | 90 | 5-methoxy-1-methylindole | 97 | arkat-usa.org |

This table showcases an example of N-alkylation on a closely related 5-methoxyindole scaffold.

N-Arylation: The introduction of an aryl group at the N1 position can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions typically involve the use of a palladium or copper catalyst to couple the indole with an aryl halide or triflate.

Functionalization at Indole C2 Position (e.g., Formylation, Carboxylation)

While the C3 position is the most reactive site for electrophilic substitution in indoles, functionalization at the C2 position can be achieved under specific reaction conditions or by using directing groups.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. rsc.orgnih.gov This reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole ring. rsc.org While the reaction generally occurs at the C3 position for unsubstituted indoles, the presence of a substituent at C3, as in this compound, can direct formylation to the C2 position.

Carboxylation: The introduction of a carboxylic acid group at the C2 position can be achieved through various methods, including the carbonation of a C2-lithiated indole intermediate. This process typically involves the deprotonation of the C2 position using a strong base, such as n-butyllithium, followed by quenching the resulting organolithium species with carbon dioxide.

Functionalization at Indole C3 Position

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution reactions. A wide range of functional groups can be introduced at this position, including alkyl, acyl, and aminoalkyl groups.

Alkylation: The direct C3-alkylation of indoles can be achieved through Friedel-Crafts-type reactions with various electrophiles, such as alkyl halides, alcohols, and alkenes, often in the presence of a Lewis or Brønsted acid catalyst. For example, 5-methoxyindole has been shown to react with various benzylic alcohols in the presence of molecular iodine to afford the corresponding 3-benzylated indoles in good yields. mdpi.com

| Indole Derivative | Benzylic Alcohol | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 5-methoxyindole | Diphenylmethanol | I₂ | Toluene | 40 | 3-Benzhydryl-5-methoxy-1H-indole | 83 | mdpi.com |

| 5-methoxyindole | (4-Chlorophenyl)(phenyl)methanol | I₂ | Toluene | 40 | 3-[(4-Chlorophenyl)(phenyl)methyl]-5-methoxy-1H-indole | 76 | mdpi.com |

Mannich Reaction: The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the indole), formaldehyde, and a secondary amine to yield a Mannich base. researchgate.net For indoles, this reaction typically occurs at the C3 position to produce gramine (B1672134) derivatives. The synthesis of gramine and its analogues from various indoles, including those with methoxy substituents, has been extensively studied. arkat-usa.org These reactions are often catalyzed by acids, such as acetic acid. arkat-usa.org

Synthesis of Bis-indolyl Compounds and Analogues

Bis-indolyl compounds, particularly bis(indolyl)methanes (BIMs), are an important class of molecules that exhibit a wide range of biological activities. These compounds are typically synthesized through the electrophilic substitution reaction of two equivalents of an indole with an aldehyde or ketone, usually in the presence of an acid catalyst.

The reaction of 5-methoxyindole with various aromatic aldehydes in the presence of a catalytic amount of tartaric acid in ethanol (B145695) has been shown to produce the corresponding bis(5-methoxyindolyl)methanes in good yields. researchgate.net Similarly, reactions of 5,7-dimethoxyindoles with aldehydes and ketones have been studied, leading to a variety of di- and tri-indolylmethanes. arkat-usa.org While specific examples starting from this compound are less common, the general reactivity pattern suggests that it would readily participate in such condensation reactions.

| Indole | Aldehyde | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Indole | Benzaldehyde | Tartaric Acid | Ethanol | 60 | 3-((1H-indol-3-yl)(phenyl)methyl)-1H-indole | - | researchgate.net |

| Indole | 4-Methoxybenzaldehyde | Tartaric Acid | Ethanol | 60 | 3-((1H-indol-3-yl)(4-methoxyphenyl)methyl)-1H-indole | - | researchgate.net |

This table illustrates the general synthesis of bis(indolyl)methanes from indole and various aldehydes.

Advanced Synthetic Methodologies and Process Development

The efficient and scalable synthesis of this compound is crucial for its application in various research and development fields. This section explores the optimization of reaction conditions, modern synthetic techniques, and the strategic use of protective groups.

Optimization of Reaction Conditions and Scalability

The large-scale production of this compound necessitates the optimization of synthetic routes to ensure high yields, purity, and cost-effectiveness. A common and adaptable method for indole synthesis is the Fischer indole synthesis. The process development for a closely related compound, 5-methoxy-1H-indole-2-carboxylic acid, highlights key areas for optimization that are also relevant to the synthesis of this compound. researchgate.net These areas include the azo coupling of a diazonium salt with a suitable carbonyl compound, the Japp−Klingemann rearrangement, and the final Fischer indole cyclization. researchgate.net

Optimization of these steps typically involves a systematic study of various parameters as outlined in the table below.

Table 1: Parameters for Optimization in the Synthesis of this compound

| Parameter | Description | Potential Impact |

|---|---|---|

| Solvent | The medium in which the reaction is conducted. | Can influence reaction rates, solubility of reactants and intermediates, and product yields. |

| Temperature | The thermal energy supplied to the reaction. | Affects reaction kinetics; higher temperatures can increase reaction rates but may also lead to side product formation. |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | The choice of acid or metal catalyst can significantly impact the efficiency of the cyclization step. |

| Reactant Stoichiometry | The molar ratio of the reactants. | Optimizing the ratio of the hydrazine and ketone precursors can maximize the yield of the desired indole. |

| Reaction Time | The duration of the reaction. | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to decomposition. |

A scalable synthesis for polysubstituted indoles has been developed, which could be adapted for this compound. researchgate.net This approach emphasizes the use of readily available starting materials and robust reaction conditions suitable for large-scale production.

Visible-Light-Induced Metal and Reagent-Free Oxidative Coupling Reactions

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.govnih.govbeilstein-journals.orgijsrch.com These methods offer mild reaction conditions and avoid the use of stoichiometric and often toxic reagents. nih.gov For electron-rich indoles like this compound, visible-light-induced C-H functionalization presents an attractive strategy for derivatization.

These reactions typically proceed via the generation of a radical cation intermediate from the indole upon single-electron transfer to an excited photocatalyst. nih.gov This radical cation can then react with various nucleophiles. A notable advancement is the development of metal- and reagent-free oxidative coupling reactions, where molecular oxygen can be used as a green terminal oxidant. nih.gov

While specific examples detailing the visible-light-induced oxidative coupling of this compound are not extensively documented in the provided search results, the general reactivity of methoxyindoles in such transformations is well-established. chim.it A study on the visible-light photocatalytic double C-H functionalization of indoles demonstrated that the reaction rate is highly dependent on the electronic properties of the substituents on the indole ring. uit.no The electron-donating methoxy group at the 5-position would be expected to facilitate the initial photooxidation step.

Use of Protective Groups (e.g., Boc Protection)

In the multistep synthesis of complex molecules containing the this compound core, the protection of the indole nitrogen is often a necessary strategy. The N-H proton of indole is weakly acidic and can interfere with certain reagents, such as strong bases or organometallics. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the indole nitrogen due to its stability under a wide range of reaction conditions and its facile removal. cymitquimica.com

The protection of the indole nitrogen as an N-Boc derivative is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP).

Table 2: General Conditions for Boc Protection of Indoles

| Reagent | Base | Solvent | Temperature |

|---|

The Boc group can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or by heating. acs.org This orthogonality allows for the selective deprotection of the indole nitrogen in the presence of other acid-labile or base-labile functional groups. The use of a Boc protecting group can also influence the regioselectivity of certain reactions. For instance, in some cases, a Boc group on the indole nitrogen can direct lithiation to the C2 position.

Chemical Reactivity Studies of this compound and its Derivatives

The chemical reactivity of this compound is largely dictated by the electron-rich nature of the indole ring system, which is further enhanced by the electron-donating methoxy group at the 5-position.

Oxidation Reactions

The electron-rich indole nucleus is susceptible to oxidation. The oxidation of indoles can lead to a variety of products, including oxindoles, isatins, and ring-opened products, depending on the oxidant and reaction conditions. chim.it The presence of the methoxy group in this compound influences the ease of oxidation.

One common transformation is the electrophilic addition of an oxidant to the electron-rich C2-C3 double bond. For instance, the reaction of 5-methoxyindole derivatives with electrophiles can lead to the formation of bis(indolyl)methanes in the presence of aldehydes. nih.gov

Reactivity of Electron-Rich Indole Systems

The 5-methoxy group significantly activates the indole ring towards electrophilic substitution. The traditional understanding of electrophilic aromatic substitution on the indole ring favors reaction at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com

For 5-methoxyindoles, the regioselectivity of electrophilic substitution is a subject of interest. While the C3 position is generally the most nucleophilic, the activating effect of the methoxy group can also influence the reactivity of the benzene portion of the indole. However, for most electrophilic substitution reactions, such as Vilsmeier-Haack formylation or Mannich reactions, substitution is expected to occur predominantly at the C2 or C4 positions, as the C3 position is already substituted with a methyl group. The presence of the methoxy group at the 5-position further directs electrophiles to the C4 and C6 positions of the benzene ring.

Biological Activities and Pharmacological Investigations

Mechanisms of Biological Activity

The biological effects of 5-methoxy-3-methyl-1H-indole and its analogs are multifaceted, stemming from their interactions with various molecular targets, modulation of critical neurotransmitter systems, and influence on fundamental cellular processes.

Derivatives of 5-methoxy-1H-indole have demonstrated the ability to interact with a range of biological targets, including receptors and enzymes. For instance, certain indole (B1671886) derivatives act as ligands for various receptors, and the presence of a methoxy (B1213986) group can enhance this activity. chim.it The nitrogen atom within the indole ring is capable of forming hydrogen bonds with biological targets, which is a key aspect of their pharmacological potential. researchgate.net

Some indole derivatives have been investigated for their inhibitory effects on enzymes. For example, substituted imidazoles and indoles have been shown to inhibit the catalytic activity of mammalian 15-lipoxygenases (ALOX15) in a substrate-specific manner. mdpi.com Furthermore, novel N-mustard derivatives based on indole-3-carboxylic acid have been synthesized, which possess alkylating properties and have the potential for dual antitumor action through direct cytotoxic effects and immune stimulation. mdpi.com

Indoleamines, a class of compounds that includes derivatives of 5-methoxy-1H-indole, are known to be non-selective serotonin (B10506) (5-HT) receptor agonists. nih.gov They often exhibit moderate-to-high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov The interaction of these compounds with serotonin receptors can lead to a variety of behavioral effects. For example, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a related compound, produces effects that are mediated by both 5-HT1A and 5-HT2C receptors in mice. nih.gov

The biological activity of 5-methoxy-1H-indole derivatives extends to the modulation of various cellular processes and signaling pathways. Research has shown that these compounds can influence protein and peptide secretion in pinealocytes, as indicated by the formation of granular vesicles. sigmaaldrich.com Furthermore, 5-methoxy-1H-indole-3-carboxylic acid methyl ester is utilized in biochemical research to explore the effects of indole derivatives on cellular processes and signaling pathways. chemimpex.com

In the context of cancer, indole derivatives have been shown to affect critical signaling pathways. For instance, some indole-based molecules have been found to modulate the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. acs.org Additionally, certain indole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, highlighting their potential as anticancer agents. researchgate.net The anti-melanogenic properties of some compounds are linked to their ability to inhibit intracellular signaling pathways that lead to stimulated epidermal pigmentation. mdpi.com

Pharmacological Applications and Therapeutic Potential of this compound Derivatives

The diverse biological activities of this compound derivatives have spurred investigations into their potential as therapeutic agents, with a significant focus on their anticancer properties.

The indole scaffold is a valuable framework for the development of novel anticancer drugs. researchgate.netnih.gov The unique chemical properties and bioavailability of indole derivatives make them promising candidates for cancer therapy. nih.gov

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a wide range of cancer cell lines. The substitution pattern on the indole ring, including the presence of methoxy and methyl groups, plays a crucial role in determining the potency and selectivity of these compounds. nih.govacs.org

For example, a novel nitrogen mustard based on an indole-3-carboxylic acid derivative, 1-methyl-2-[bis(2-chloroethyl)aminomethyl]-3-carbethoxy-5-methoxy-6-bromoindole, has shown cytotoxic potential. mdpi.com In another study, indolequinone derivatives bearing a leaving group at the (indol-3-yl)methyl position were evaluated as bioreductively activated cytotoxins, with some compounds exhibiting significant hypoxia selectivity. nih.gov

The following table summarizes the cytotoxic activity of various 5-methoxy-indole derivatives against different cancer cell lines as reported in the literature.

| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (e.g., IC50, GI50) | Reference(s) |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) | Various cancer cell lines | GI50 of 29 nM | nih.gov |

| 3-methyl-2-phenyl-1H-indoles (31a and 31b) | HeLa, A2780, MSTO-211H | GI50 values ranging from 2.0 to 4.4 µmol/L | nih.gov |

| 3-aryl-thio and 3-aroyl-1H-indole derivatives (6a and 6b) | HT29, HepG2, HCT116, T98G | IC50 values in the nanomolar range | nih.gov |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) | HCT116, Caco-2 | Good and selective cytotoxicity | acs.org |

These findings underscore the potential of this compound and its derivatives as a promising class of compounds for the development of new anticancer therapies. Further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic efficacy.

Anti-inflammatory Activity

The 5-methoxy-indole scaffold is a core component of several potent anti-inflammatory agents. chemimpex.com The anti-inflammatory effects are often mediated through the inhibition of key enzymes and the modulation of critical signaling pathways involved in the inflammatory response.

A primary mechanism for the anti-inflammatory activity of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. nih.gov

Indomethacin (B1671933), a well-known non-steroidal anti-inflammatory drug (NSAID), is a 5-methoxy-indole derivative (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) that acts as a non-selective inhibitor of both COX-1 and COX-2. nih.govacs.org Its ability to block these enzymes underlies its potent anti-inflammatory, analgesic, and antipyretic effects. acs.org

More recent research has focused on developing indole derivatives with higher selectivity for COX-2, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition. mdpi.com A study involving a series of synthesized 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives identified compounds with significant anti-inflammatory activity and selective COX-2 inhibition. mdpi.com One particular compound, S3, was noted for its selective inhibition of COX-2 expression, thereby providing gastric sparing activity. mdpi.com

| Compound | Target | Selectivity | Reference |

|---|---|---|---|

| Indomethacin | COX-1 and COX-2 | Non-selective | nih.govacs.org |

| Compound S3 (an acetohydrazide derivative) | COX-2 | Selective | mdpi.com |

| Quercetin-3-methoxy-4'-glucosyl-7-glucoside | COX-1 and COX-2 | More efficient against COX-2 (IC50 1.99 µg/mL vs 2.76 µg/mL for COX-1) | nih.govnih.gov |

Beyond direct enzyme inhibition, indole derivatives can exert anti-inflammatory effects by modulating intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. nih.gov Its activation leads to the transcription of numerous pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), TNF-α, and various interleukins (ILs) like IL-1β. nih.govmdpi.com

Studies on Indole-3-acetic acid have shown its ability to suppress the TLR4/NF-κB pathway. mdpi.com This inhibition leads to a downstream reduction in the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the context of drug-induced organ injury. mdpi.com Similarly, other compounds have been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by preventing the nuclear translocation of NF-κB, which in turn suppresses the protein levels of iNOS and COX-2 and the production of TNF-α and IL-1β. nih.gov

The STAT3 signaling pathway is another important mediator in immune cell development and inflammation regulation. mdpi.com Crosstalk between inflammatory cytokines like IL-17 and the Notch1 receptor can activate STAT3, contributing to inflammatory processes. mdpi.com The ability of compounds to modulate such pathways represents a key mechanism for their anti-inflammatory action.

Analgesic Activity

The analgesic (pain-relieving) properties of indole derivatives are often closely linked to their anti-inflammatory mechanisms, particularly the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. nih.gov Prostaglandins are known to sensitize nerve endings, contributing to the sensation of pain during inflammation.

Research into novel indole derivatives has confirmed their potential as analgesics. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives were evaluated for their analgesic activity alongside their anti-inflammatory effects. mdpi.com This dual activity is characteristic of many NSAIDs, including indomethacin. acs.org Other studies on indole alkaloids from natural sources have also identified potent opioid agonistic activities, clarifying another mechanism through which these compounds can exert analgesic effects. jst.go.jp The investigation of quercetin-3-methoxy-4'-glucosyl-7-glucoside also demonstrated substantial analgesic activity in various models of pain, which was attributed to its inhibition of prostaglandin production. nih.govnih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Derivatives of the indole scaffold are known to possess significant antimicrobial properties. Research into this compound and related structures has revealed a spectrum of activity against various pathogens.

Antibacterial and Antifungal Activity:

Indole derivatives are recognized for their antibacterial and antifungal capabilities. nih.govfrontiersin.org Studies have shown that modifications on the indole ring, including the presence of a methoxy group, can influence the antimicrobial efficacy. mdpi.com For instance, certain indole-imidazole compounds have demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov One study highlighted that a 6-methoxy-phenethyl-indole-imidazole derivative showed significant antifungal activity against Cryptococcus neoformans, with a Minimum Inhibitory Concentration (MIC) of ≤0.25 µg/mL. nih.gov Another research on isatin-indole hybrids found that a derivative containing a 5-methoxyindole (B15748) moiety was the most active against Candida albicans, showing potency four times greater than the standard drug fluconazole. mdpi.com Furthermore, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and shown to have broad-spectrum antifungal activities against various plant pathogenic fungi. nih.gov

Antiviral Activity:

The antiviral potential of indole derivatives has also been an area of active research. Studies have explored the efficacy of these compounds against a range of viruses. For example, certain indole derivatives have been identified as potential anti-influenza A virus agents. plos.org Research has shown that some indole-based compounds can inhibit the replication of viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). plos.org

| Compound Class | Target Organism | Activity/Finding | Reference |

|---|---|---|---|

| Indole-imidazole derivative | Cryptococcus neoformans | MIC ≤0.25 µg/mL | nih.gov |

| Isatin-indole hybrid (with 5-methoxyindole) | Candida albicans | 4x more potent than fluconazole | mdpi.com |

| Indole derivatives | Influenza A Virus | Identified as potential anti-IAV agents | plos.org |

Neurological and Psychiatric Applications

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made its derivatives promising candidates for neurological and psychiatric applications.

Research has indicated that indole derivatives may offer neuroprotective benefits. Studies on compounds structurally related to this compound have highlighted their potential in the context of neurodegenerative diseases like Alzheimer's. One study emphasized the importance of the 5-methoxy group on the indole ring for neuroprotective activity in a cellular model of Alzheimer's disease. nih.gov Another research effort synthesized new hybrids derived from 5-methoxy-indole carboxylic acid which showed promise as multifunctional neuroprotectors. nih.gov Furthermore, the neuroprotective potential of indole-based compounds has been linked to their antioxidant properties and ability to disaggregate amyloid plaques in neuroblastoma cells. nih.gov A specific selenium-containing indole compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, has been noted for its antioxidant and immunomodulatory effects, which may contribute to its neuroprotective action. researchgate.net

While direct evidence for the anti-Parkinsonian activity of this compound is limited, related indole derivatives have been investigated for this purpose. For instance, a compound known as NC009-1 demonstrated neuroprotective effects in mouse models of Parkinson's disease by modulating inflammatory and anti-oxidative pathways. nih.gov

Antimalarial Activity

The fight against malaria has led to the exploration of diverse chemical scaffolds, including indoles. While specific studies on this compound are not prominent, the broader class of indole derivatives has been investigated. The global effort to find new antimalarial drugs is driven by the emergence of resistance to current therapies. nih.govnih.gov

Anti-HIV Activity

Indole derivatives have been a significant area of focus in the search for new anti-HIV agents. nih.gov Research has shown that certain 3-oxindole derivatives can act as small molecule HIV-1 inhibitors by targeting Tat-mediated viral transcription. mdpi.com In one study, a monosubstitution with a methoxy group at the C5 position of a 3-oxindole-2-carboxylate derivative resulted in reduced anti-HIV-1 activity compared to other substitutions, indicating the nuanced role of molecular structure in determining efficacy. mdpi.com Conversely, other studies have found that electron-releasing substituents like methoxy groups on the indole ring can be favorable for anti-HIV activity in other classes of indole derivatives. unav.edu N-arylsulfonyl-3-acetylindoles have also been evaluated as HIV-1 inhibitors, with some analogs showing significant activity. researchgate.net

| Compound Class | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|

| 3-Oxindole-2-carboxylates | Inhibition of Tat-mediated viral transcription | Monosubstitution with methoxy at C5 showed reduced activity | mdpi.com |

| Pyrimido[5,4-b]indoles | Reverse transcriptase inhibition | Electron-releasing methoxy groups promoted activity | unav.edu |

| N-arylsulfonyl-3-acetylindoles | HIV-1 inhibition | Some analogs exhibited significant anti-HIV-1 activity | researchgate.net |

Antidiabetic Activity

Indole compounds, both natural and synthetic, are being explored for their potential as antidiabetic agents. nih.gov The research in this area is driven by the global diabetes epidemic and the need for new therapeutic options. nih.gov While specific data on this compound is not detailed, the broader class of indole derivatives has shown promise. For example, novel triazinoindole analogues have been synthesized and shown to have moderate to excellent α-amylase inhibitory activity, a key mechanism in controlling blood sugar levels. rsc.org Studies on other heterocyclic compounds, like flavonoids, have also suggested that the presence of a methoxy group can enhance antidiabetic activity. nih.gov

Antioxidant Activity (e.g., Inhibition of Reactive Oxygen Species, Hypochlorite Scavenging)

The indole nucleus is recognized as a versatile scaffold in the development of compounds with significant pharmacological actions, including antioxidant properties. tandfonline.com Indole-containing compounds are considered effective antioxidants capable of protecting lipids and proteins from peroxidation. tandfonline.comsemanticscholar.org The antioxidant efficacy of indole derivatives is influenced by the indole structure itself, with the heterocyclic nitrogen atom's free electron pair acting as an active redox center. nih.gov Furthermore, the nature of the substituent at the C-3 position of the indole ring plays a crucial role in modulating the antioxidant capabilities of the resulting derivatives. nih.gov

While direct studies on this compound are limited, research on closely related 5-methoxyindole derivatives provides insight into its potential antioxidant mechanisms. For instance, the derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) has demonstrated a protective role against cisplatin-induced organ damage in rodent models. nih.gov Treatment with MMINA counteracted cisplatin-induced increases in nitric oxide (NO) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Concurrently, it enhanced the activity of key antioxidant enzymes, glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD). nih.gov This suggests a mechanism involving the inhibition of reactive oxygen species (ROS) and the bolstering of endogenous antioxidant defenses. nih.gov

Similarly, studies on other 5-methoxyindole compounds, such as 5-methoxytryptophol (B162933) (5-MTOH), have shown protective effects against oxidative stress. In isolated liver cells, 5-MTOH significantly attenuated oxidative damage, reducing lipid peroxidation and membrane rigidity induced by oxidative conditions. researchgate.net These findings underscore the potential of the 5-methoxyindole scaffold to mitigate cellular damage caused by oxidative stress.

Table 1: Antioxidant Activities of Selected 5-Methoxyindole Derivatives

| Compound Name | Model/System | Key Findings | Reference(s) |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | Cisplatin-induced toxicity in rats | Reversed increases in NO and malondialdehyde (MDA); boosted activity of glutathione peroxidase (GPx) and superoxide dismutase (SOD). | nih.gov |

| 5-Methoxytryptophol (5-MTOH) | Hepatic cell membrane lipid peroxidation model | Attenuated increases in membrane rigidity, MDA, and 4-hydroxyalkenals (4-HDA) concentrations. | researchgate.net |

| 5-Methoxyindol-3-acetic acid (5-MIAA) | Hepatic cell membrane lipid peroxidation model | Did not significantly attenuate oxidative indices. | researchgate.net |

Potential as Anti-Allergy Agents

The therapeutic potential of indole derivatives extends to inflammatory and allergic conditions. mdpi.comopenmedicinalchemistryjournal.com While specific investigations into the anti-allergic properties of this compound have not been extensively reported, related compounds within the indole family have shown promise.

A notable example is Indole-3-carbinol (I3C), a compound found in cruciferous vegetables. nih.gov I3C has been shown to alleviate allergic skin inflammation in models of atopic dermatitis. nih.gov Its mechanism involves the suppression of pathways that lead to chronic allergic inflammatory conditions. nih.gov The anti-inflammatory effects of various indole derivatives are well-documented, with compounds like indomethacin being a prime example of a clinically used non-steroidal anti-inflammatory drug (NSAID) built upon an indole structure. mdpi.comingentaconnect.com Given the close relationship between inflammatory and allergic responses, the established anti-inflammatory profile of the indole scaffold suggests that this compound could be a candidate for future investigation as a potential anti-allergy agent.

Antileishmanial Agents

Leishmaniasis remains a significant public health issue, and the development of new therapeutic agents is a priority. nih.govnih.gov The indole skeleton has emerged as a promising scaffold for the design of novel antileishmanial drugs. nih.govnih.gov Various synthetic indole derivatives have demonstrated potent activity against Leishmania parasites.

Research has explored several classes of indole-based compounds for this purpose. For example, a series of hybrid indolylmaleimide molecules were developed and screened, with some compounds showing potent anti-leishmanial activity against L. donovani parasites in the micromolar range. nih.gov Another study highlighted the effectiveness of 3-(α-azolylbenzyl)indoles against both axenic and intracellular Leishmania amastigotes, with inhibitory concentrations (IC50) in the low micromolar range. tandfonline.com The antileishmanial effect of these azole derivatives is linked to the disruption of ergosterol (B1671047) biosynthesis, a critical component of the parasite's cell membrane. tandfonline.com The consistent finding of antileishmanial properties across diverse indole-based chemical structures indicates the importance of the indole nucleus as a pharmacophore for targeting the Leishmania parasite. nih.gov

Table 2: Antileishmanial Activity of Selected Indole Derivatives

| Indole Derivative Class | Target/Organism | Reported Activity | Reference(s) |

| Indolylmaleimides | Leishmania donovani | Cellular activity in the micromolar range (e.g., IC50 = 6.6 μM for compound 3m). | nih.gov |

| 3-(α-Azolylbenzyl)indoles | Leishmania mexicana | Active against axenic amastigotes (IC50 = 4.4 μM) and intracellular amastigotes. | tandfonline.com |

| Indole-based Azetidin-2-ones | Leishmania major promastigotes | Showed considerable improvement in activity over precursors, with some exhibiting inhibition in the same range as amphotericin B. | nih.gov |

| Spiro-oxindole derivatives | Leishmania spp. | Reported to show potent inhibitory activity. | nih.gov |

Pharmacokinetic and Pharmacodynamic Studies in Drug Development

In Vivo Pharmacological Evaluation in Animal Models

A comprehensive in vivo study was conducted on the closely related derivative MMINA in a rat model of cisplatin-induced organ toxicity. nih.gov Following administration, MMINA normalized plasma levels of biochemical enzymes that are typically elevated during organ damage. nih.gov Pharmacodynamic evaluation revealed a significant decrease in inflammatory cell populations (CD4+COX-2, STAT3, and TNF-α) in whole blood. nih.gov Furthermore, MMINA treatment led to the downregulation of the expression of key genes involved in inflammation, including NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α, in the liver, kidney, heart, and brain. nih.gov

Studies on other 5-methoxyindole tryptamines in animal models have focused on their metabolism and distribution. For instance, the in vivo metabolism of 5-methoxy-N,N-diisopropyltryptamine in rats primarily involves the demethylation of the methoxy group on the indole ring. researchgate.net Research on 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in mice has established that it exhibits nonlinear pharmacokinetics, where systemic exposure increases disproportionately with higher doses. researchgate.net This compound is also readily detected in the brain following administration. researchgate.net These studies collectively suggest that 5-methoxyindole derivatives are pharmacologically active in vivo, capable of modulating inflammatory pathways and undergoing extensive metabolism.

Predictive Drug-likeness Assessment

In modern drug discovery, in silico tools are used early in the development process to predict the pharmacokinetic properties and drug-likeness of a compound. These predictive assessments help to identify candidates with a higher probability of success in later clinical stages.

For the MMINA derivative, which is structurally similar to this compound, an analysis of its physicochemical properties predicted it to be a good drug-like molecule. nih.gov Such assessments often involve evaluating parameters guided by frameworks like Lipinski's Rule of Five, which relates molecular properties to oral bioavailability. The predicted mechanism of action for MMINA, based on its chemical structure and biological activity, is the inhibition of ROS and inflammation. nih.gov The application of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies is a common practice for novel indole derivatives being investigated as potential therapeutic agents, including potent EGFR inhibitors. nih.gov These predictive models are essential for optimizing lead compounds and guiding further synthesis and evaluation.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Features Governing Biological Activity

The biological activity of indole (B1671886) derivatives is intricately linked to the nature and position of substituents on the indole ring. For 5-methoxy-3-methyl-1H-indole, two key substitutions dictate its interaction with biological targets: the methoxy (B1213986) group at the 5-position and the methyl group at the 3-position.

The methoxy group at the 5-position significantly influences the electronic properties of the indole ring. As an electron-donating group, it increases the electron density of the aromatic system, which can enhance π-π stacking interactions with aromatic amino acid residues within a protein's active site. This increased electron richness can also modulate the reactivity of the indole nucleus. The position of this group is crucial; studies on related methoxy-substituted indoles have shown that altering the position of the methoxy group can lead to significant changes in biological activity. For instance, in a series of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, the presence and position of a methoxy group on the indole ring were found to be critical for their antifungal activity.

The interplay between the electron-donating methoxy group and the hydrophobic methyl group defines the foundational SAR of this compound. These features provide a basis for its potential as a scaffold in the design of new therapeutic agents.

Table 1: Key Structural Features and Their Influence on Activity

| Structural Feature | Position | Predicted Influence on Biological Activity |

| Methoxy Group | 5 | Electron-donating, enhances π-π interactions. |

| Methyl Group | 3 | Provides hydrophobicity, fits into hydrophobic pockets. |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For this compound derivatives, docking studies provide valuable insights into their binding modes and interactions at the molecular level.

Docking simulations of indole derivatives into the active sites of various proteins have revealed common interaction patterns. The planar indole ring often engages in π-π stacking or hydrophobic interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine. The specific conformation adopted by the ligand is critical for maximizing these interactions. The 5-methoxy group can further stabilize this binding through favorable electronic interactions.

The orientation of the 3-methyl group is also a determining factor. Depending on the topology of the binding site, this group can anchor the ligand in a specific conformation, promoting a more stable ligand-protein complex. Studies on related indole structures have shown that even small changes in the substitution pattern can significantly alter the binding conformation and, consequently, the biological activity.

Analysis of the active site in docking studies helps to identify key amino acid residues involved in binding. For indole derivatives, in addition to hydrophobic and π-π interactions, hydrogen bonding plays a crucial role. The indole nitrogen atom can act as a hydrogen bond donor, forming interactions with backbone carbonyls or appropriate side chains of amino acids like aspartate or glutamate.

While the 5-methoxy group itself is not a strong hydrogen bond acceptor, its presence can influence the electronic environment of the indole ring and indirectly affect the hydrogen bonding potential of the indole NH. Furthermore, modifications to the this compound scaffold, such as the addition of functional groups capable of hydrogen bonding, are often guided by the analysis of the active site's hydrogen bonding network to enhance binding affinity and selectivity.

Table 2: Predicted Interactions from Molecular Docking

| Interaction Type | Key Moieties of this compound | Potential Interacting Amino Acid Residues |

| π-π Stacking | Indole Ring | Tryptophan, Tyrosine, Phenylalanine |

| Hydrophobic Interactions | Indole Ring, 3-Methyl Group | Leucine, Valine, Isoleucine, Alanine |

| Hydrogen Bonding | Indole NH (Donor) | Aspartate, Glutamate, Serine, Threonine |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can be developed to predict the activity of new analogues and to guide their design.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the biological activity.

For a series of compounds based on the this compound scaffold, a QSAR model might reveal that an optimal level of hydrophobicity, governed by substituents at various positions, is crucial for activity. The model could also quantify the electronic contribution of the 5-methoxy group and the steric influence of the 3-methyl group. The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its robustness.

Computational Chemistry in Drug Design and Optimization

Computational chemistry encompasses a range of techniques that are instrumental in modern drug discovery. The this compound scaffold can be effectively utilized within this framework for the design and optimization of new drug candidates.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be either structure-based or ligand-based.

In a structure-based virtual screening campaign, the 3D structure of the target protein is used. A library of compounds can be docked into the active site, and a scoring function is used to rank the compounds based on their predicted binding affinity. Compounds containing the this compound core can be included in these libraries, or the scaffold itself can be used to build a focused library of derivatives.

Ligand-based virtual screening is employed when the 3D structure of the target is unknown. In this approach, a set of known active molecules is used as a template to search for other compounds with similar properties. If a known active compound contains the this compound moiety, this information can be used to build a pharmacophore model or a 2D/3D similarity search query to identify new potential leads from large databases. This approach accelerates the identification of novel and diverse chemical matter for further development.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR))

Spectroscopic methods are indispensable for determining the molecular structure of 5-methoxy-3-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR spectra are used to confirm the position of each atom. rsc.org

In ¹H NMR analysis, the chemical shifts (δ) and coupling constants (J) reveal the electronic environment and connectivity of protons. rsc.org For instance, the spectrum will show distinct signals for the protons on the indole (B1671886) ring, the methyl group at the C3 position, and the methoxy (B1213986) group at the C5 position. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including those in the aromatic rings and the methyl and methoxy substituents. rsc.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Technique | Parameter | Value (ppm) | Assignment |

| ¹H NMR | δ 7.79 | s, 1H | N-H |

| δ 7.25 | d, J=8.7 Hz, 1H | Aromatic C-H | |

| δ 7.03 | d, J=2.3 Hz, 1H | Aromatic C-H | |

| δ 6.97 | s, 1H | Aromatic C-H | |

| δ 6.87 | dd, J=8.7, 2.4 Hz, 1H | Aromatic C-H | |

| δ 3.90 | s, 3H | -OCH₃ | |

| δ 2.33 | s, 3H | -CH₃ | |

| ¹³C NMR | δ 154.01 | Aromatic C-O | |

| δ 131.53 | Aromatic C | ||

| δ 128.75 | Aromatic C | ||

| δ 122.53 | Aromatic C-H | ||

| δ 112.18 | Aromatic C-H | ||

| δ 111.74 | Aromatic C-H | ||

| δ 111.58 | Aromatic C | ||

| δ 100.81 | Aromatic C-H | ||

| δ 56.05 | -OCH₃ | ||

| δ 9.81 | -CH₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are commonly used for indole derivatives. rsc.org This analysis would confirm the molecular weight of this compound to be approximately 161.2 g/mol , corresponding to its chemical formula, C₁₀H₁₁NO. hoffmanchemicals.com

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a crucial technique used to verify the empirical formula of a synthesized compound, thereby confirming its purity and composition. This method precisely measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample.

For this compound (C₁₀H₁₁NO), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. The experimental values, obtained using instruments such as a CHN elemental analyzer, are then compared to these theoretical percentages. rsc.org A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence of the compound's purity.

Table 2: Elemental Composition of this compound (C₁₀H₁₁NO)

| Element | Symbol | Calculated % |

| Carbon | C | 74.51% |

| Hydrogen | H | 6.88% |

| Nitrogen | N | 8.69% |

| Oxygen | O | 9.92% |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides unambiguous proof of molecular connectivity, conformation, and intermolecular interactions.

Table 3: Example Crystallographic Data for a Related Bis-Indole Derivative

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₂₅H₂₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.1545 (4) |

| b (Å) | 10.5954 (6) |

| c (Å) | 21.1668 (13) |

| β (°) | 93.679 (2) |

| Volume (ų) | 2048.86 (19) |

| Data Collection | |

| Diffractometer | Bruker APEXII KappaCCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data for 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, sourced from PubMed Central. nih.gov

High-Throughput Screening for Rapid Biological Activity Assessment

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds against a specific target. bmglabtech.com This methodology allows for the efficient screening of extensive compound libraries, which can include diverse structures like indole derivatives, to identify "hits" that modulate the activity of a target protein or pathway. bmglabtech.comnih.gov

The HTS process involves several key steps: preparation of compound libraries, development of a robust and miniaturized assay, automated execution of the assay in microtiter plates (e.g., 384- or 1536-well format), and data acquisition and analysis. bmglabtech.comnih.gov The suitability of these assays for HTS is demonstrated by screening libraries that can contain tens of thousands of chemical substances. nih.gov Colorimetric assays and fluorescence-based probes are often developed to facilitate the high-throughput detection of enzymatic activity or cellular responses. nih.govresearchgate.net Compounds like this compound can be included in these large libraries to explore a wide range of potential therapeutic applications, from antimicrobial to anticancer activity.

Bioanalytical Techniques for Molecular Biomarker Detection and Quantification

Bioanalytical methods are essential for the quantitative determination of a drug candidate and its metabolites in biological fluids and tissues. For indole-based compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique due to its high sensitivity and selectivity. nih.govnih.govrug.nl

A typical bioanalytical workflow for a compound like this compound would involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, serum, or tissue homogenate). nih.gov This is often achieved through protein precipitation with a solvent like acetonitrile (B52724) or through solid-phase extraction. nih.govrug.nl

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. nih.gov A specialized column, such as a C18 column, separates the parent compound from its metabolites and other endogenous matrix components. nih.gov

Detection and Quantification: The separated compounds are ionized and detected by a tandem mass spectrometer. rug.nl This method provides precise quantification even at very low concentrations and can simultaneously measure multiple analytes, such as a parent drug and its metabolites. nih.govrug.nl

This methodology is crucial for pharmacokinetic studies, enabling the characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.

Histopathological Studies in Preclinical Models

Histopathology, the microscopic examination of tissue, is a cornerstone of preclinical safety and efficacy evaluation. When a novel compound such as an indole derivative is studied in animal models, histopathological analysis is used to assess its effects on various organs and tissues at the cellular level. nih.gov

In experimental models, administration of indole derivatives has been shown to impact cellular processes and tissue integrity, particularly in the context of inflammation and gut health. nih.govresearchgate.net The standard procedure involves the following steps:

Tissue Collection: Following the completion of an in-vivo study, organs are systematically collected during necropsy.

Fixation and Processing: Tissues are preserved in a fixative, most commonly 10% neutral buffered formalin, to prevent autolysis and maintain cellular structure. They are then dehydrated and embedded in paraffin (B1166041) wax.

Sectioning and Staining: The paraffin blocks are thinly sectioned using a microtome, and the sections are mounted on glass slides. The tissue is then stained, most frequently with Hematoxylin and Eosin (H&E), which allows for the visualization of cellular nuclei (blue/purple) and cytoplasm (pink/red).

Microscopic Examination: A veterinary or medical pathologist examines the stained slides to identify any treatment-related findings, such as cellular degeneration, necrosis, inflammation, or changes in cell proliferation. These findings are critical for assessing the safety profile of a potential therapeutic agent. mendeley.com

Future Directions and Research Perspectives

Development of Novel Therapeutic Agents Based on the 5-methoxy-3-methyl-1H-indole Scaffold

The this compound core structure is a valuable starting point for the creation of new therapeutic agents due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities. chim.itnih.gov The structural versatility of the indole (B1671886) ring system allows for extensive chemical modifications, which can significantly influence the pharmacological profile of the resulting molecules. nih.gov

Future research will likely focus on synthesizing and evaluating new derivatives with potential applications in several key therapeutic areas:

Anticancer Agents: Indole derivatives have demonstrated the ability to target various pathways involved in cancer progression, including those in drug-resistant cell lines. nih.govmdpi.com Research is ongoing to develop novel indole-based compounds that can inhibit tubulin polymerization, a critical process in cell division. nih.gov

Neuroprotective Agents: The neuroprotective potential of indole derivatives is an active area of investigation. chemimpex.com Studies have explored the use of compounds like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) for their ability to reduce oxidative stress and offer protection in models of neurological disorders. nih.gov

Antimicrobial Agents: The indole scaffold is being explored for the development of new drugs to combat infectious diseases, including drug-resistant bacterial and mycobacterial strains. nih.govnih.gov

Anti-inflammatory and Analgesic Agents: Methoxy-substituted indole derivatives have shown promise as candidates for anti-inflammatory and analgesic drugs. chim.it

The following table outlines potential therapeutic targets for novel agents based on the this compound scaffold.

| Therapeutic Area | Potential Molecular Target | Rationale |

| Oncology | Tubulin, Protein Kinases (e.g., GSK-3β, EGFR, Bcr-Abl) | Indole derivatives can disrupt microtubule dynamics and inhibit signaling pathways crucial for cancer cell proliferation and survival. nih.govmdpi.com |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Cholinesterases | The indole structure is a key component of many neurotransmitters, and its derivatives can modulate the activity of enzymes involved in neurodegeneration. |

| Infectious Diseases | Dihydrofolate Reductase (DHFR), Mycolic Acid Synthesis Enzymes | Indole-based compounds can inhibit essential metabolic pathways in bacteria and mycobacteria. nih.gov |

| Inflammation | Cyclooxygenase (COX) Enzymes | Methoxy-substituted indoles have demonstrated the ability to inhibit COX enzymes, which are key mediators of inflammation. chim.it |

Exploration of New and Sustainable Synthetic Pathways for Compound and Derivative Production

The advancement of green chemistry principles is crucial for the environmentally responsible synthesis of this compound and its derivatives. tandfonline.comtandfonline.com Traditional methods for indole synthesis often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Future research will prioritize the development of more sustainable and efficient synthetic routes.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.comtandfonline.com

Use of Greener Solvents: Replacing conventional organic solvents with more environmentally friendly alternatives like water or ionic liquids is a primary goal. researchgate.netopenmedicinalchemistryjournal.com

Catalysis: The development of novel catalysts, including nanocatalysts and magnetic nanoparticles, can enhance reaction efficiency and allow for easier catalyst recovery and reuse. researchgate.netresearchgate.net

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a more atom-economical and efficient approach to synthesizing indole derivatives. researchgate.netrsc.org

The following table summarizes various green synthetic approaches for indole derivatives.

| Green Chemistry Approach | Description | Advantages |

| Microwave Irradiation | Utilizes microwave energy to heat reactions. | Rapid, efficient, and often leads to higher yields. tandfonline.comtandfonline.com |

| Ultrasound | Employs high-frequency sound waves to accelerate reactions. | Can enhance reaction rates and yields. researchgate.net |

| Use of Water as a Solvent | Replaces toxic organic solvents with water. | Environmentally benign and cost-effective. researchgate.netopenmedicinalchemistryjournal.com |

| Nanocatalysts | Utilizes catalysts at the nanoscale. | High surface area leads to increased catalytic activity. researchgate.netresearchgate.net |

| Multicomponent Reactions | Combines three or more reactants in a single step. | High atom economy, reduced waste, and simplified procedures. researchgate.netrsc.org |

Advanced Mechanistic Studies of Biological Interactions and Target Identification

A deeper understanding of how this compound and its derivatives interact with biological targets at a molecular level is essential for rational drug design. Future research will employ advanced techniques to elucidate these mechanisms.

Key research activities will include:

Target Identification and Validation: Identifying the specific proteins or nucleic acids that indole derivatives bind to is a critical first step.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed three-dimensional structures of ligand-target complexes, revealing key binding interactions.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of these interactions.

Molecular Pharmacology: In vitro and in vivo studies will be necessary to characterize the functional consequences of target binding and to establish the pharmacological profile of these compounds. For instance, evaluating analogs as serotonin (B10506) receptor agonists requires rigorous characterization of their selectivity for different receptor subtypes. nih.gov

Application in Natural Product Synthesis and Bio-inspired Chemistry